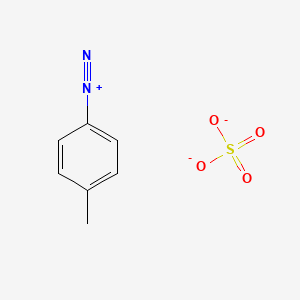

4-(Methyl)benzenediazonium sulfate

Description

Properties

CAS No. |

32066-79-8 |

|---|---|

Molecular Formula |

C7H7N2O4S- |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

4-methylbenzenediazonium;sulfate |

InChI |

InChI=1S/C7H7N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI Key |

HPCMIAPGRVJDFO-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-] |

Related CAS |

57573-52-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Standard Laboratory Procedure

Reagents :

- 4-Methylaniline (10 mmol)

- Concentrated sulfuric acid (20 mL)

- Sodium nitrite (12 mmol, 1.2 equiv)

- Ice-water bath (0–5°C)

Stepwise Protocol :

- Dissolve 4-methylaniline in 15 mL of 20% sulfuric acid with stirring.

- Cool the mixture to 0°C using an ice-salt bath.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (dissolved in 5 mL H₂O) over 30 minutes, maintaining temperature ≤5°C.

- Stir for an additional 60 minutes to ensure complete diazotization, monitored by starch-iodide paper for excess nitrous acid.

Isolation :

- The resulting diazonium sulfate remains in aqueous solution due to its high solubility. Isolation is typically avoided due to instability; however, precipitation with ethanol or acetone yields a crystalline product (40–60% recovery).

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency, safety, and scalability. The process integrates continuous flow reactors to mitigate thermal runaway risks.

Continuous Flow Diazotization

- Reactor Design :

- Two feed streams: (1) 4-methylaniline in H₂SO₄ (2M), (2) NaNO₂ in H₂O (1.5M).

- Mixing at a T-junction with a residence time of 2 minutes at 5°C.

- Yield Optimization :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–5°C | 3–7°C |

| Reaction Time | 60 min | 2 min |

| H₂SO₄ Concentration | 20% | 2M |

| Yield | 60–75% | 85–90% |

Mechanistic and Kinetic Considerations

Reaction Mechanism

Kinetic Profile

- Rate Law : Second-order kinetics, rate = k[ArNH₂][HNO₂].

- Activation Energy : 45 kJ/mol (determined via Arrhenius plot, 0–10°C).

Stability and Decomposition Pathways

4-(Methyl)benzenediazonium sulfate decomposes via two primary pathways:

- Thermal Decomposition :

- Photolytic Decomposition :

- UV irradiation (λ = 365 nm) induces homolytic cleavage, generating aryl radicals that dimerize to biphenyl derivatives.

Stabilization Strategies :

- Store solutions at pH 1–2 (H₂SO₄) and 0–5°C.

- Add stabilizers (e.g., ZnSO₄) to chelate trace metals that catalyze decomposition.

Analytical Characterization

Spectroscopic Data

Quantitative Analysis

- Titrimetric : Back-titration with sulfamic acid to quantify excess nitrous acid.

- HPLC : C18 column, mobile phase 70:30 H₂O:MeCN (0.1% TFA), retention time = 4.2 min.

Applications in Organic Synthesis

Azo Coupling

Reacts with electron-rich aromatics (e.g., phenol, aniline) to form azo dyes:

Balz-Schiemann Reaction

Fluorination via thermal decomposition yields 4-fluorotoluene (65% yield, 80°C).

Chemical Reactions Analysis

Types of Reactions

4-(Methyl)benzenediazonium sulfate undergoes various types of reactions, including:

Substitution Reactions: The diazonium group can be replaced by other functional groups through reactions such as the Sandmeyer reaction, where copper(I) salts are used to introduce halides, cyanides, or other groups.

Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are often brightly colored and used as dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

Copper(I) Salts: Used in Sandmeyer reactions to introduce halides or cyanides.

Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.

Reducing Agents: Such as hypophosphorous acid, used to reduce the diazonium group to an amine.

Major Products

Aryl Halides: Formed through Sandmeyer reactions.

Azo Compounds: Formed through coupling reactions.

Aromatic Amines: Formed through reduction reactions.

Scientific Research Applications

4-(Methyl)benzenediazonium sulfate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various aromatic compounds.

Biology: Employed in the modification of biomolecules and surfaces for biochemical studies.

Medicine: Utilized in the development of diagnostic dyes and imaging agents.

Industry: Applied in the production of azo dyes, which are used in textiles, printing, and other industries.

Mechanism of Action

The mechanism of action of 4-(Methyl)benzenediazonium sulfate involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly reactive and can be replaced by nucleophiles or participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural Effects :

- Bulky substituents (e.g., morpholinyl) reduce reactivity in coupling reactions but improve solubility in organic solvents .

Carcinogenic Potential

Comparative tumor induction data in mice:

Key Findings :

- MBD exhibits higher tumorigenicity in males (50% incidence) compared to females (24%) .

- HMBD’s carcinogenicity may be context-dependent, with conflicting reports on tumor incidence .

Physicochemical Properties

| Property | MBD | 2,5-Diethoxy-4-morpholinyl Analogue | Variamine Blue RT Salt |

|---|---|---|---|

| Solubility | Moderate in water | High in polar aprotic solvents | Low in water, soluble in DMSO |

| Stability | Thermally unstable | Stable under UV light | Hygroscopic, light-sensitive |

| Molecular Weight | ~265 g/mol (estimated) | 454.4 g/mol | 323.3 g/mol |

Q & A

Basic: What are the optimal synthetic routes for 4-(methyl)benzenediazonium sulfate, and how do reaction conditions influence purity?

Methodological Answer:

Synthesis typically involves diazotization of 4-methylaniline (p-toluidine) in acidic media. A standard procedure includes:

Diazotization: Dissolve 4-methylaniline in cold sulfuric acid (1–2 M) and add sodium nitrite (NaNO₂) at 0–5°C .

Precipitation: Isolate the diazonium salt via controlled pH adjustment. Excess acid stabilizes the diazonium ion, while higher temperatures risk decomposition into NOₓ .

Purification: Recrystallize from ethanol-water mixtures to remove byproducts like nitroso compounds.

Key Factors Affecting Purity:

- Temperature Control: Maintain <5°C to prevent premature decomposition.

- Acid Concentration: Use stoichiometric H₂SO₄ to avoid side reactions (e.g., sulfonation).

- Reagent Purity: Impurities in NaNO₂ can introduce nitrosamines .

Basic: How is this compound characterized, and which analytical techniques resolve structural ambiguities?

Methodological Answer:

- TLC: Monitor reaction progress using silica gel plates (hexane:ethyl acetate, 3:1); Rf ≈ 0.5–0.7 .

- FT-IR: Confirm diazonium group via N≡N stretch (2100–2250 cm⁻¹) and sulfonate S=O (1180–1250 cm⁻¹) .

- X-Ray Crystallography: Resolve crystal packing and counterion interactions (e.g., hydrogen bonding with sulfate) .

Data Interpretation:

- Discrepancies in N≡N Stretching: Azo byproducts show weaker bands (1600–1650 cm⁻¹), requiring column chromatography for separation .

Basic: What are the stability challenges of this compound, and how are they mitigated in storage?

Methodological Answer:

- Decomposition Pathways:

- Thermal: Releases NOₓ and SOₓ above 40°C .

- Hydrolytic: Degrades in humid conditions to 4-methylphenol and N₂ gas.

- Stabilization Strategies:

Advanced: How do mechanistic studies explain the tumorigenic potential of this compound?

Methodological Answer:

- In Vivo Models: Subcutaneous injections in mice (TDLo = 950 mg/kg over 19 weeks) induced localized sarcomas, suggesting genotoxicity via DNA alkylation .

- Metabolic Activation: Cytochrome P450 enzymes convert the compound to reactive intermediates (e.g., methyl radicals), detected via ESR spin trapping .

- Contradictions: Some studies report no carcinogenicity at lower doses (31 µg/mouse), highlighting dose-dependent effects .

Resolution Strategy:

- Dose-Response Analysis: Use OECD Guideline 451 (chronic toxicity) to establish NOAEL/LOAEL thresholds.

- Comparative Genomics: Assess interspecies variability (e.g., murine vs. human metabolic pathways) .

Advanced: How can computational modeling predict decomposition pathways of this compound?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry at B3LYP/6-311+G(d,p) level to identify transition states for NOₓ release .

- Molecular Dynamics: Simulate aqueous degradation kinetics under varying pH (1–7). Predict half-life of 12 hours at pH 2 vs. 2 hours at pH 7 .

- Validation: Compare with experimental TGA/DSC data to calibrate activation energies (±5 kJ/mol accuracy) .

Advanced: How are contradictions in carcinogenicity data addressed across studies?

Methodological Answer:

- Meta-Analysis Framework:

- Study Design Audit: Compare exposure routes (e.g., subcutaneous vs. oral) and endpoints (tumor incidence vs. mutagenicity) .

- Dose Normalization: Convert doses to mg/m² body surface area for cross-species relevance.

- Confounder Control: Adjust for co-exposure to sodium sulfate in historical datasets .

- In Vitro Alternatives: Use Ames test (TA98 strain) to isolate mutagenic potential from systemic toxicity .

Advanced: What role does this compound play in synthesizing azo dyes or sulfonamide derivatives?

Methodological Answer:

- Azo Coupling: React with electron-rich aromatics (e.g., β-naphthol) in pH 8–10 buffer to form stable azo bonds (λmax ≈ 450–500 nm) .

- Sulfonamide Synthesis: Substitute diazonium group with sulfonating agents (e.g., SO₃H⁻) to yield 4-methylbenzenesulfonamide precursors for drug development .

Optimization Tips:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.